NOXIUSTOXIN
Description
Properties
CAS No. |
143074-44-6 |
|---|---|
Molecular Formula |
C7H4Cl2N2 |
Origin of Product |
United States |
Elucidation of Noxiustoxin Biosynthetic Pathways and Structural Derivatization
Historical Trajectories of NOXIUSTOXIN Isolation and Precursor Identification
This compound was first isolated from the venom of the Mexican scorpion Centruroides noxius. Initially designated as toxin II-11, the name this compound was proposed in 1982. wikipedia.org The purification process involved fractionation of the crude venom extract. researchgate.net
Following its isolation, the primary structure of this compound was determined. It was identified as a peptide composed of 39 amino acid residues. researchgate.net The sequence was elucidated through automatic Edman degradation and chemical cleavage. researchgate.net The primary structure of this compound is characterized by the presence of three disulfide bridges and an amidated C-terminus. wikipedia.org Notably, the amino acid sequence of this compound lacks histidine, arginine, tryptophan, and phenylalanine. wikipedia.orgresearchgate.net
Further research on the venom of Centruroides noxius led to the discovery and purification of a related peptide, this compound 2 (NTX2). nih.gov NTX2 is a 38-amino acid peptide that shares 61% sequence identity with this compound and also possesses three disulfide bridges. nih.gov
While the mature forms of this compound and its analogue have been isolated and characterized, specific details regarding the identification of their precursor peptides directly from the scorpion venom are not extensively documented in the available scientific literature. The biosynthesis of peptide toxins in venomous creatures typically involves the synthesis of a larger precursor protein, which is then enzymatically processed to yield the mature toxin.
Genetic and Enzymatic Architectures Governing this compound Biosynthesis
Detailed information specifically concerning the genetic and enzymatic machinery responsible for the biosynthesis of this compound is limited in publicly accessible scientific research. However, general principles of scorpion toxin biosynthesis can provide a framework for understanding its production. Scorpion toxins are synthesized in the venom glands, and their production is a complex process involving the expression of specific genes and a series of enzymatic modifications. mdpi.comazolifesciences.com
Specific gene clusters responsible for the production of this compound have not been identified in the available literature. Transcriptomic analyses of scorpion venom glands have revealed a diverse array of genes encoding various toxins and enzymes, but a direct link to a this compound-specific biosynthetic gene cluster has not been established. plos.orgnih.gov The enzymes present in scorpion venom are generally categorized as hydrolases, transferases, oxidoreductases, and lyases, which are involved in various functions, including potentially the post-translational modification of toxin precursors. nih.govnih.gov
The precise enzymatic transformations involved in the assembly of this compound are not well-characterized. The biosynthesis of peptide toxins like this compound would involve ribosomal synthesis of a precursor peptide, followed by post-translational modifications. For this compound, these modifications would include the formation of three specific disulfide bonds and the amidation of the C-terminus. The enzymes responsible for these precise modifications in the context of this compound synthesis have not been specifically identified or mechanistically characterized.
The regulatory networks that control the production of this compound in Centruroides noxius are not specifically understood. Studies on scorpion venom gene expression have shown that toxin production can be influenced by factors such as the age of the scorpion, with differences observed in the venom gland gene expression profiles of juvenile and adult scorpions. nih.gov However, the specific transcription factors, signaling pathways, and regulatory elements that govern the expression of the this compound gene remain to be elucidated.
Strategies for Synthetic and Semi-Synthetic Diversification of this compound
The chemical synthesis of this compound and its analogues provides a means to produce these peptides for research purposes and to explore their structure-activity relationships.
The total synthesis of peptide fragments of this compound has been achieved using solid-phase peptide synthesis (SPPS). nih.gov This method allows for the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. nih.govias.ac.insigmaaldrich.com
Chemoenzymatic and Biosynthetic Engineering for this compound Derivative Generation
The generation of this compound (NTX) derivatives has been approached more through biosynthetic engineering and total chemical synthesis rather than specific chemoenzymatic strategies. Biosynthetic engineering has successfully yielded recombinant this compound, providing a pathway to produce the toxin and its analogs outside of its natural source.
A key approach involved the synthesis and expression of the gene coding for this compound in an E. coli system. nih.gov This process began with the chemical synthesis of six overlapping oligonucleotides that collectively encoded the amino acid sequence of the toxin. These fragments were then assembled into a complete DNA sequence using a recursive polymerase chain reaction (PCR). nih.gov The resulting gene was subsequently inserted into an E. coli expression vector, pCSP 105, to be expressed as a fusion protein. nih.gov Following expression, the fusion protein was purified and treated with trypsin to cleave off the fusion partner, releasing the recombinant this compound. nih.gov The final product was isolated and purified using high-performance liquid chromatography (HPLC), yielding approximately 1.3 mg of recombinant toxin per liter of culture. nih.gov Functional validation confirmed that the recombinant this compound could displace radioactively labeled native NTX from rat brain synaptosomal membranes with an efficiency comparable to that of the native toxin, confirming its proper folding and activity. nih.gov
While total chemical synthesis has also been achieved, such as the solid-phase synthesis of both amidated and acid C-terminus forms of the toxin, specific reports detailing chemoenzymatic approaches—which combine chemical steps with biological catalysis to create derivatives—are not extensively documented in the available research. nih.gov The established recombinant expression system, however, provides a foundational platform for future biosynthetic engineering efforts, such as site-directed mutagenesis, to generate a wide array of this compound derivatives for further study.
Table 1: Key Stages in the Biosynthetic Engineering of Recombinant this compound
| Step | Description | Methodology | Outcome |
|---|---|---|---|
| 1. Gene Design & Synthesis | A continuous DNA fragment encoding this compound was designed and created. | Six overlapping oligonucleotides were synthesized and coupled. | A synthetic gene sequence for this compound. |
| 2. Gene Assembly | The synthetic oligonucleotides were assembled into a full-length gene. | Recursive Polymerase Chain Reaction (PCR). | A complete, double-stranded DNA fragment encoding the toxin. |
| 3. Cloning | The synthetic gene was inserted into a bacterial expression vector. | The PCR product was ligated into the E. coli vector pCSP 105. | A recombinant plasmid capable of expressing a fusion protein. |
| 4. Expression | The gene was expressed in a host organism to produce a fusion protein. | The recombinant vector was transformed into E. coli for protein expression. | Production of a fusion protein containing the this compound sequence. |
| 5. Purification & Cleavage | The fusion protein was isolated and the this compound peptide was released. | The fusion protein was purified, followed by digestion with trypsin. | Separation of recombinant this compound from its fusion partner. |
| 6. Final Purification | The recombinant this compound was purified to homogeneity. | High-Performance Liquid Chromatography (HPLC). | Approximately 1.3 mg/L of pure, recombinant this compound. |
| 7. Validation | The activity of the recombinant toxin was compared to the native toxin. | Binding experiments using rat brain synaptosomal membranes. | Recombinant this compound showed binding efficiency similar to the native form. nih.gov |
Structure-Activity Relationship (SAR) Studies for Mechanistic Probing of this compound Analogs (excluding efficacy/toxicity)
Structure-activity relationship (SAR) studies on this compound and its analogs have been instrumental in identifying the key structural motifs responsible for its interaction with potassium channels. Research indicates that the biological activity is not distributed across the entire peptide but is concentrated in a specific region of the molecule.
The primary determinant for this compound's channel-blocking activity resides in its N-terminal portion. nih.govwikipedia.orgnih.gov This was demonstrated through experiments involving the chemical synthesis and analysis of peptide fragments corresponding to different regions of the toxin. A nonapeptide representing the N-terminal sequence (residues 1-9), designated NTX1-9, was synthesized and studied. nih.gov This fragment was found to mimic the effects of the full native toxin on the release of neurotransmitters from mouse synaptosomes, although a higher concentration was required. nih.gov Conversely, a synthetic decapeptide corresponding to the C-terminal sequence (residues 30-39), NTX30-39, showed no such effect, even at high doses. nih.gov This strongly suggests that the active site responsible for channel interaction is located at or near the N-terminus of the molecule. nih.govnih.gov
Cleavage of the native this compound with various agents also supports the importance of the N-terminal domain in recognizing and binding to brain K+-channels. nih.gov The structural integrity of this region is therefore paramount for the molecule's mechanism of action as a channel blocker.
Table 2: Comparison of this compound and Related Analogs for SAR Analysis
| Compound | Description | Key Structural Features | Channel Binding/Activity Indication |
|---|---|---|---|
| This compound (NTX) | Native 39-amino acid peptide from Centruroides noxius. wikipedia.org | Full-length peptide with amidated C-terminus. nih.govwikipedia.org | High affinity for K+ channels (Ki = 100 pM). nih.gov |
| This compound 2 (NTX2) | Natural analog with 61% sequence identity to NTX. nih.gov | 38-amino acid peptide. nih.gov | Significantly lower binding affinity (Ki = 0.1 µM). nih.gov |
| NTX1-9 | Synthetic nonapeptide. | Corresponds to the N-terminal sequence (residues 1-9) of NTX. nih.gov | Mimics the biological effects of native NTX, indicating it contains the active site. nih.gov |
| NTX30-39 | Synthetic decapeptide. | Corresponds to the C-terminal sequence (residues 30-39) of NTX. nih.gov | No effect on neurotransmitter release, indicating a lack of interaction with the channel's active site. nih.gov |
| Acid C-terminus NTX | Synthetic analog. | Full-length peptide with a carboxylic acid instead of an amide at the C-terminus. nih.gov | Used in comparative studies to confirm the native structure is amidated. nih.gov |
Advanced Analysis of Noxiustoxin Molecular Mechanisms of Action
Identification and Biophysical Characterization of Primary NOXIUSTOXIN Target Interactions
The principal targets of this compound are voltage-dependent and calcium-activated potassium (K⁺) channels. wikipedia.orgmedchemexpress.cn The toxin exerts its effects by physically occluding the ion conduction pore, thereby inhibiting the normal flow of potassium ions across the cell membrane.
This compound associates with potassium channels in a reversible manner. wikipedia.org The binding affinity of NTX varies depending on the specific type of channel and the experimental preparation. In studies using squid giant axons, NTX exhibited a dissociation constant (K D) of 300 nM. wikipedia.org In contrast, competitive binding assays with rat brain synaptosomal membranes revealed a much higher affinity, with an inhibitory constant (K i) of 100 pM for displacing ¹²⁵I-labeled NTX and 0.1 nM for displacing a radiolabeled dendrotoxin. nih.govnih.gov
The interaction is complex and can be influenced by the membrane potential. At concentrations below 1.5 µM, NTX blocks K⁺ currents in a voltage-independent fashion. wikipedia.org However, at concentrations above this threshold, the block becomes voltage-dependent and can be partially reversed by strong membrane depolarizations. wikipedia.orgresearchgate.net
Site-directed mutagenesis studies have been crucial in identifying the specific amino acid residues that mediate the toxin-channel interaction. These studies indicate that the N-terminal region of the toxin is critical for its binding and activity. wikipedia.orgnih.govnih.gov Key residues involved in the specific interactions with rat brain and/or Kv1.1 K⁺ channels include Lysine-6 (K6) and Threonine-8 (T8) at the amino-terminal end, as well as Lysine-28 (K28) and a C-terminal tripeptide sequence (Tyr-Asn-Asn). nih.gov
| Preparation/Channel | Parameter | Value | Reference |
|---|---|---|---|
| Squid Giant Axon K⁺ Channels | K D | 300 nM | wikipedia.org |
| Rat Brain Synaptosome Membranes | K i | 100 pM | nih.gov |
| Rat Brain Synaptosome Membranes (vs. Dendrotoxin) | K i | 0.1 nM | nih.gov |
| Voltage-gated K⁺ Channel (Kv1.3) | IC₅₀ | 360 nM | medchemexpress.cn |
While specific thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) for this compound binding have not been extensively reported, the thermodynamics of peptide toxin-ion channel interactions are generally complex. These interactions can be influenced by temperature-dependent physical forces and the significant role of displacing thermodynamically unstable water molecules from the binding site, which can contribute substantially to the binding free energy. nih.govmdpi.com
The primary mechanism of this compound is the direct physical blockage of the ion channel pore. wikipedia.org However, evidence suggests that its interaction may involve more than simple occlusion. Homologous toxins, such as Kaliotoxin (KTX), which shares significant sequence identity with NTX, are known to induce conformational changes in the channel's K⁺-selectivity filter upon binding. wikipedia.orgwikipedia.org This suggests that NTX binding may also allosterically modulate the channel's structure to ensure a stable blockade.
Further evidence for induced conformational changes comes from studies using chimeras of this compound and Iberiotoxin. researchgate.netnih.gov These studies demonstrated that altering the toxin's backbone length and the configuration of its α/β turn region affects its geometric orientation on the channel's binding surface, thereby altering its selectivity for different K⁺ channel isoforms. researchgate.netnih.gov This indicates a precise, induced-fit interaction between the toxin and the channel vestibule, where the toxin's structure influences the final bound conformation.
Current scientific literature indicates that the molecular mechanism of this compound is exclusively focused on the modulation of ion channels. There is no evidence to suggest that NTX functions by directly inhibiting or activating enzymatic processes. Its physiological effects are attributable to its ability to bind to and block potassium channels, rather than interacting with enzymes.
This compound is a potent and specific modulator of potassium channels. Its action is inhibitory, leading to a decrease in potassium permeability across the cell membrane. wikipedia.orgnih.gov The blockade is never fully complete, which may indicate that NTX cannot completely occlude the pore or that a subset of channels lacks the specific receptor site for the toxin. wikipedia.org
The toxin displays activity against a range of potassium channel subtypes.
| Channel Type | Specific Subtype(s) | Effect | Reference |
|---|---|---|---|
| Voltage-gated K⁺ Channels | Kv1.1, Kv1.3 | Blockade/Inhibition | wikipedia.orgmedchemexpress.cnnih.gov |
| Calcium-activated K⁺ Channels | Maxi-K (BK) channels | Blockade/Inhibition | wikipedia.orgresearchgate.net |
The interaction of this compound appears to be limited to ion channels. There are no current research findings that indicate NTX has any modulatory effects on membrane transporters.
There is no scientific evidence from available research to suggest that this compound interacts with nucleic acids such as DNA or RNA. Furthermore, its mechanism of action does not involve the modulation of epigenetic machinery. The toxin's targets are well-established as proteinaceous ion channels on the cell surface.
Deconvolution of Downstream Signaling Pathway Perturbations by this compound
The interaction of this compound with potassium channels is an upstream event that triggers a cascade of downstream physiological effects, primarily related to cellular excitability. The blockade of K⁺ channels and the subsequent reduction in K⁺ permeability lead to a depolarization of the cell membrane. nih.gov
This change in membrane potential is a critical signal that perturbs normal cellular signaling. In neurons, this depolarization can lead to the opening of voltage-gated calcium (Ca²⁺) channels. The resulting influx of extracellular calcium acts as a trigger for neurotransmitter release. nih.govjneurosci.org
Research has demonstrated that this compound enhances the release of the neurotransmitter gamma-aminobutyric acid (³H-GABA) from mouse brain synaptosomes. nih.govjneurosci.org This effect is entirely dependent on the presence of external calcium, as it is prevented by Ca²⁺ channel blockers. nih.govjneurosci.org Similarly, NTX has been shown to facilitate the release of acetylcholine in chick nerve-muscle preparations. nih.gov This indicates that the primary downstream effect of this compound is the potentiation of synaptic transmission. This occurs not through direct interaction with intracellular signaling pathways, but as a direct consequence of altering the cell's membrane potential and ion homeostasis.
This compound's Impact on Kinase Cascades and Phosphorylation Events
While direct studies specifically detailing this compound's influence on kinase cascades are limited, its well-established role as a potassium channel blocker provides a basis for predicting its impact on phosphorylation events. The alteration of ion flux and membrane potential by this compound can indirectly trigger signaling pathways that are heavily regulated by protein kinases.
The blockage of K+ channels leads to membrane depolarization, which in turn can activate voltage-gated calcium channels. The resulting influx of Ca2+ is a critical event that can activate various calcium-dependent kinases, such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinases (CaMKs). These kinases phosphorylate a multitude of downstream target proteins, thereby modulating their activity and leading to a cellular response. For instance, PKC is a crucial regulator of numerous cellular processes, and its activation can be influenced by changes in intracellular calcium levels.
Furthermore, the disruption of cellular ion homeostasis can lead to the activation of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These cascades are activated by a variety of cellular stresses and can lead to diverse outcomes, including apoptosis and inflammation. While direct evidence linking this compound to these specific kinase activations is not yet available, it represents a plausible downstream consequence of its primary activity.
Table 1: Potential Kinase Cascades Influenced by this compound's Primary Action
| Primary Action of this compound | Immediate Cellular Effect | Potential Downstream Kinase Cascade Activation |
| Blockade of K+ Channels | Membrane Depolarization | Activation of Voltage-Gated Ca2+ Channels |
| Increased Intracellular Ca2+ | Activation of Protein Kinase C (PKC) | |
| Increased Intracellular Ca2+ | Activation of Ca2+/calmodulin-dependent protein kinases (CaMKs) | |
| Disruption of Ion Homeostasis | Cellular Stress | Activation of c-Jun N-terminal kinase (JNK) pathway |
| Cellular Stress | Activation of p38 MAP kinase pathway |
Modulation of G-Protein Coupled Receptor (GPCR) Signaling by this compound
Currently, there is no direct scientific evidence to suggest that this compound binds to and directly modulates G-protein coupled receptors (GPCRs). The primary targets of this compound identified to date are ion channels wikipedia.org. However, it is conceivable that this compound could indirectly influence GPCR signaling pathways.
GPCR signaling is intricately linked with ion channel activity. For example, the activation of certain GPCRs can lead to the modulation of potassium channel activity through the action of G-protein subunits or downstream second messengers. Conversely, by altering membrane potential, this compound could affect the activity of GPCRs that are sensitive to voltage changes or whose signaling is dependent on the cellular ionic environment.
For instance, the release of neurotransmitters, a process triggered by this compound's blockage of K+ channels and subsequent Ca2+ influx, can activate presynaptic and postsynaptic GPCRs. This compound has been shown to facilitate the release of acetylcholine nih.govstrath.ac.uk. This neurotransmitter can then act on muscarinic acetylcholine receptors, which are a class of GPCRs, initiating a separate signaling cascade. This represents an indirect mechanism by which this compound can impact GPCR-mediated signaling.
This compound-Mediated Alterations in Intracellular Second Messenger Dynamics (e.g., Calcium, cAMP)
The most significant and well-documented indirect effect of this compound on second messenger dynamics is its influence on intracellular calcium (Ca2+) concentrations. By blocking potassium channels, this compound causes membrane depolarization, which is a key stimulus for the opening of voltage-gated calcium channels nih.gov. This leads to an influx of extracellular calcium, thereby increasing the intracellular Ca2+ concentration.
This elevation in intracellular Ca2+ is a critical second messenger signal that mediates many of the downstream effects of the toxin, including the release of neurotransmitters such as GABA and acetylcholine nih.govstrath.ac.uknih.govnih.govnih.gov. Studies have shown that the neurotransmitter-releasing effect of this compound is dependent on the presence of external Ca2+ and can be prevented by Ca2+ channel blockers nih.govnih.gov.
There is currently no research to indicate a direct effect of this compound on cyclic adenosine monophosphate (cAMP) levels. cAMP signaling pathways are typically modulated by the activation of adenylyl cyclase, often downstream of GPCR activation. As this compound's primary targets are potassium channels, any effect on cAMP would likely be indirect and secondary to its effects on membrane potential and calcium influx.
Table 2: this compound's Influence on Intracellular Calcium
| Toxin | Primary Target | Effect on Membrane Potential | Consequence | Impact on Intracellular Ca2+ | Reference |
| This compound | Voltage-gated and Ca2+-activated K+ channels | Depolarization | Opening of voltage-gated Ca2+ channels | Influx of extracellular Ca2+, leading to increased intracellular concentration | nih.gov |
Crosstalk of this compound with Cellular Stress Response Pathways
The profound disruption of cellular ion homeostasis caused by this compound can be interpreted by the cell as a stress signal, potentially leading to the activation of cellular stress response pathways. While direct studies on this compound's role in these pathways are not available, the known consequences of ion channel dysfunction provide a framework for these potential interactions.
One of the major cellular stress response systems is the unfolded protein response (UPR), which is activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The ER is a critical organelle for protein folding and is highly sensitive to disturbances in cellular calcium homeostasis. The significant influx of Ca2+ induced by this compound could disrupt ER function and trigger ER stress, thereby activating the UPR.
Another key cellular stress response involves the induction of heat shock proteins (HSPs). HSPs act as molecular chaperones, assisting in protein folding and preventing the aggregation of damaged proteins. Various cellular stressors, including alterations in intracellular ion concentrations, can trigger the heat shock response. It is plausible that the cellular perturbations caused by this compound could lead to an upregulation of HSPs as a protective mechanism.
Table 3: Potential Crosstalk of this compound with Cellular Stress Pathways
| Cellular Perturbation by this compound | Potential Consequence | Cellular Stress Response Pathway |
| Disruption of Ca2+ homeostasis | Endoplasmic Reticulum (ER) Stress | Unfolded Protein Response (UPR) |
| General cellular stress from ion imbalance | Protein misfolding and aggregation | Heat Shock Response (HSR) |
Comprehensive Investigation of Noxiustoxin S Cellular and Subcellular Effects
Noxiustoxin's Influence on Cell Cycle Progression and Regulation
Cell Cycle Arrest Phenotypes Induced by this compound
There is currently no scientific literature in the search results that describes or documents any cell cycle arrest phenotypes induced by this compound. Research has primarily focused on its neurotoxic properties related to ion channel blockade, and studies investigating its impact on cell proliferation and division are absent from the provided results.
Mechanisms of Cellular Homeostasis Disruption by this compound
Autophagic Flux Modulation and Lysosomal Integrity by this compound
No specific studies on the direct effects of this compound on autophagic flux or lysosomal integrity have been identified in the current body of scientific literature. The modulation of autophagy and the maintenance of lysosomal function are critical for cellular homeostasis, and while other toxins have been shown to interfere with these processes, the impact of this compound in this context remains an uninvestigated area.
Endoplasmic Reticulum Stress and Unfolded Protein Response Induced by this compound
There is no available research to suggest that this compound directly induces endoplasmic reticulum (ER) stress or activates the unfolded protein response (UPR). ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. While certain toxins can trigger this response, no such activity has been documented for this compound.
Oxidative Stress Induction and Antioxidant Response Alterations by this compound
The capacity of this compound to induce oxidative stress or alter cellular antioxidant responses has not been explored in published research. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. The potential for this compound to influence this balance is currently unknown.
Impact of this compound on Organelle Function and Morphogenesis
Mitochondrial Bioenergetics and Dynamics Affected by this compound
Specific data on the effects of this compound on mitochondrial bioenergetics, such as oxygen consumption rates and ATP production, are not available. Furthermore, there are no studies on the influence of this compound on mitochondrial dynamics, including fission and fusion events.
Golgi Apparatus and Secretory Pathway Perturbations by this compound
The scientific literature lacks information regarding any potential perturbations of the Golgi apparatus or the broader secretory pathway caused by this compound. The Golgi apparatus plays a crucial role in modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles, and any impact of this compound on these functions has not been reported.
Cytoskeletal Dynamics and Cellular Morphology Changes Due to this compound
There is a lack of research investigating the effects of this compound on cytoskeletal dynamics, including the polymerization and depolymerization of actin filaments and microtubules. Consequently, any corresponding changes to cellular morphology induced by this toxin have not been documented.
Multi-Omics Profiling of Cellular Responses to this compound
Transcriptomic Signatures (mRNA, ncRNA) Induced by this compound Exposure
No studies were identified that performed transcriptomic profiling (including mRNA and non-coding RNA analysis) of cells or tissues exposed to this compound. Therefore, there is no available data on the differential gene expression or the induction of specific transcriptomic signatures in response to this toxin.
Proteomic and Phosphoproteomic Analysis of this compound-Mediated Changes
Similarly, a thorough search of scientific databases revealed no published research on the proteomic or phosphoproteomic effects of this compound. This indicates a critical gap in our understanding of how this toxin may alter global protein expression, abundance, or the phosphorylation status of key signaling proteins within the cell.
Metabolomic Alterations Following this compound Intervention
There is currently no available literature detailing the metabolomic profiling of cells or organisms after treatment with this compound. As such, the specific metabolic pathways that may be altered by the toxin's activity remain uncharacterized.
Advanced Methodological Frameworks for Noxiustoxin Research
Structural Biology Approaches for NOXIUSTOXIN-Target Complex Elucidation
Defining the three-dimensional architecture of this compound, both alone and in complex with its target potassium channels, is fundamental to understanding its function. High-resolution structural biology techniques provide atomic-level insights into the molecular determinants of this interaction.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of biomolecules by analyzing the diffraction pattern of X-rays scattered from a crystal of the substance. youtube.comyoutube.com While crystallography has been instrumental in resolving the structures of countless proteins, obtaining high-quality crystals of membrane proteins like potassium channels, especially in complex with ligands like this compound, can be challenging. mdpi.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary alternative, particularly for large and complex assemblies like ion channels embedded in membranes. elifesciences.orgumich.edu This technique involves flash-freezing purified samples in vitreous ice and imaging them with an electron microscope. Sophisticated image processing then allows for the reconstruction of near-atomic resolution 3D structures. Cryo-EM has been successfully used to determine the structures of related voltage-gated potassium channels, such as Kv1.2, in various states, including open, inactivated, and toxin-bound conformations. elifesciences.org While a specific Cryo-EM structure of a this compound-channel complex is not yet available in the public domain, this methodology represents a key future direction for visualizing the precise binding mode of NTX in the channel's outer vestibule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Interactions of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. Unlike crystallography, NMR can determine the structure of molecules in solution, providing valuable information about their dynamics and flexibility. acs.org
The three-dimensional solution structure of this compound has been successfully determined using proton (¹H) NMR spectroscopy. wikipedia.orgacs.org These studies revealed that NTX is a peptide composed of 39 amino acids, stabilized by three disulfide bridges, and adopts a characteristic alpha/beta scaffold common to many scorpion toxins that target potassium channels. wikipedia.orgnih.gov NMR has also been employed to study chimeric toxins, combining sequences from this compound and Iberiotoxin, to understand how structural differences in specific regions, such as the α/β turn, influence the toxin's specificity for different potassium channel subtypes (e.g., maxi-K vs. Kv1.3 channels). acs.org These dynamic studies are critical for understanding how the toxin's structure relates to its specific channel-blocking activity.
| Structural Determination Method | Key Findings for this compound and Related Toxins | References |
| NMR Spectroscopy | Determined the 3D solution structure of this compound, revealing a 39-amino acid peptide with three disulfide bridges and an alpha/beta scaffold. | wikipedia.orgacs.org |
| NMR Spectroscopy (Chimeras) | Elucidated structural differences in this compound-Iberiotoxin chimeras, linking backbone conformation and the α/β turn to binding specificity for maxi-K and Kv1.3 channels. | acs.orgnih.gov |
Biophysical Techniques for Quantitative this compound Interaction Analysis
Beyond static structures, it is essential to quantify the energetic and kinetic parameters of the this compound-channel interaction. Biophysical techniques provide real-time, quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target potassium channel. The resulting heat change is measured, allowing for the direct determination of fundamental thermodynamic parameters. youtube.comfrontiersin.org
Key thermodynamic data obtained from ITC include:
Binding Affinity (Kₐ) and Dissociation Constant (Kₔ): Quantifies the strength of the interaction.
Enthalpy Change (ΔH): The heat absorbed or released upon binding, providing insight into the hydrogen bonding and van der Waals interactions involved.
Entropy Change (ΔS): Reflects the change in disorder of the system upon binding, often related to conformational changes and the release of water molecules.
Stoichiometry (n): The ratio of this compound molecules to channel binding sites in the complex.
By providing a complete thermodynamic profile, ITC offers a deeper understanding of the forces driving the this compound-channel interaction. wikipedia.orgresearchgate.net This information is complementary to the kinetic data from SPR/BLI and the structural data from NMR and crystallography.
| Biophysical Technique | Parameters Measured | Significance for this compound Research |
| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₔ) | Quantifies the real-time binding kinetics of NTX to its target channels. nih.govmdpi.com |
| Biolayer Interferometry (BLI) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₔ) | High-throughput analysis of binding kinetics, suitable for crude samples. wikipedia.orgmdpi.com |
| Isothermal Titration Calorimetry (ITC) | Affinity (Kₐ/Kₔ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction, revealing the driving forces. nih.govwikipedia.org |
High-Throughput and Imaging-Based Cellular Assays for this compound Studies
To bridge the gap between molecular interactions and physiological function, cellular assays are indispensable. High-throughput and imaging-based methods allow for the rapid screening of this compound variants and detailed visualization of its effects on cellular activity.
High-Throughput Screening (HTS) assays are essential for systematically evaluating the structure-function relationships of this compound. nih.govtox21.gov For instance, libraries of this compound mutants can be generated where specific amino acids are systematically replaced (e.g., via alanine scanning). nih.gov These mutants can then be screened in multi-well plate formats (e.g., 384- or 1,536-well plates) using automated electrophysiology platforms or fluorescence-based ion flux assays to rapidly assess their channel-blocking activity. nuvisan.com For example, patch-clamp assays on B lymphocytes have been used to show that this compound inhibits voltage-dependent K+ channels with a high affinity of 2 nM. nih.gov
Imaging-based cellular assays provide spatial and temporal information on the toxin's effects. Techniques using fluorescent indicators for membrane potential or specific ions (like calcium) can visualize the consequences of potassium channel blockade in real-time. nuvisan.com For example, studies using synaptosomes (isolated nerve terminals) have employed assays to measure the release of neurotransmitters like GABA, demonstrating that this compound induces this release by blocking K+ permeability, which can be monitored and quantified. nih.govresearchgate.net These cellular assays are critical for validating the findings from structural and biophysical studies in a biologically relevant context and for characterizing the selectivity and potency of novel this compound-based peptides. nih.gov
Reporter Gene Assays and Functional Screens for this compound Activity
Reporter gene assays and functional screens are powerful tools for characterizing the activity of this compound and for screening libraries of its analogues for desired properties. While specific reporter gene assays developed exclusively for this compound are not extensively documented in publicly available literature, the principles of these assays are readily applicable to studying its function as a potassium channel blocker.
Reporter Gene Assays: These assays typically involve engineering a cell line to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is sensitive to changes in intracellular signaling pathways affected by potassium channel activity. For instance, since potassium channels play a crucial role in setting the cell membrane potential, their blockade by this compound can lead to depolarization, which in turn can activate voltage-sensitive signaling pathways that drive reporter gene expression.
Functional Screens: High-throughput functional screens can be employed to assess the activity of this compound and its derivatives on a large scale. A common method for screening potassium channel modulators is the use of fluorescent ion indicators. For example, the FluxOR™ Potassium Ion Channel Assay utilizes a thallium-sensitive fluorescent dye. nih.govthermofisher.com In this assay, thallium ions, which are permeable through most potassium channels, are used as a surrogate for potassium ions. The influx of thallium into the cells through open potassium channels leads to an increase in fluorescence of the indicator dye. This compound, by blocking these channels, would prevent thallium influx and thus reduce the fluorescent signal. This system can be adapted to a high-throughput format to screen for novel potassium channel blockers with high affinity and specificity.
| Assay Type | Principle | Application to this compound |
| Reporter Gene Assay | Measurement of the expression of a reporter gene (e.g., luciferase) linked to a promoter sensitive to intracellular signaling pathways modulated by potassium channel activity. | Quantifying the downstream cellular consequences of this compound-induced potassium channel blockade. |
| Functional Screen (e.g., FluxOR™) | Use of a thallium-sensitive fluorescent dye to measure ion flux through potassium channels. Channel blockade by this compound prevents thallium influx, leading to a decrease in fluorescence. | High-throughput screening of this compound analogues to identify compounds with enhanced potency or selectivity. |
Live-Cell Imaging and Super-Resolution Microscopy for Subcellular Localization of this compound
Visualizing the subcellular localization of this compound and its target potassium channels in real-time provides critical insights into their dynamics and function within the cellular environment. While direct live-cell imaging studies of this compound are not widely reported, techniques developed for other ion channel toxins can be applied.
Live-Cell Imaging: To track this compound in living cells, it can be chemically conjugated to a fluorescent dye. The development of fluorescently labeled peptide toxins has been instrumental in visualizing the localization of ion channels. escholarship.orgnih.govacs.orgmonash.edu For example, a fluorescent analogue of another scorpion toxin, HsTX1[R14A], has been successfully used to visualize the Kv1.3 potassium channel in live cells. acs.orgmonash.edu A similar approach could be used for this compound, allowing researchers to observe its binding to potassium channels on the cell surface and to track its internalization, if any.
Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) microscopy and STORM (Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light microscopy, enabling the visualization of molecular organization at the nanoscale. frontiersin.orgsemanticscholar.orgacs.org These methods could be used to investigate the clustering of potassium channels on the cell membrane and to determine if the binding of fluorescently-labeled this compound alters this organization. This would provide a deeper understanding of the stoichiometry and spatial arrangement of the toxin-channel complex in its native cellular context.
CRISPR-Cas9 and RNA Interference for Target Validation of this compound
CRISPR-Cas9 and RNA interference (RNAi) are revolutionary gene-editing and gene-silencing technologies that can be used to validate the molecular targets of this compound with high precision.
CRISPR-Cas9: The CRISPR-Cas9 system allows for the targeted knockout or modification of specific genes. To validate that a particular potassium channel subtype is the target of this compound, the gene encoding that channel can be knocked out in a cell line. If this compound loses its effect in the knockout cells, it provides strong evidence that the deleted channel is indeed its target. CRISPR-based screens, where a library of genes is systematically knocked out, can also be used to identify novel targets or to understand the genetic factors that modulate sensitivity to the toxin. cell-stress.combiorxiv.orgnih.govresearchgate.netresearchgate.net
| Technology | Mechanism | Application for this compound Target Validation |
| CRISPR-Cas9 | Targeted gene knockout or modification at the DNA level. | Definitive validation of specific potassium channel subtypes as this compound targets by observing the loss of toxin effect in knockout cells. |
| RNA Interference (RNAi) | Silencing of gene expression by targeting and degrading specific mRNA molecules. | Confirmation of this compound targets by observing a diminished effect of the toxin in cells with reduced expression of the target potassium channel. |
Computational and Systems Biology Modeling of this compound Effects
Computational and systems biology approaches provide powerful in silico tools to model and predict the interactions and effects of this compound at various biological scales, from molecular interactions to systemic impacts.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to predict how it binds to the pore of a potassium channel. These models can help to identify the key amino acid residues in both the toxin and the channel that are involved in the interaction.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target channel over time. A study has specifically investigated the recognition of this compound and five other scorpion toxins to the human Kv1.3 potassium channel using Brownian dynamics (BD) and molecular dynamics (MD) simulations. nih.govnih.gov These simulations can reveal the conformational changes that occur upon binding and can be used to calculate the binding energy of the complex. Such studies have been performed for other scorpion toxins targeting potassium channels like Kv1.2, providing a detailed understanding of the forces that stabilize the toxin-channel interaction. mdpi.comfrontiersin.org These computational approaches are invaluable for interpreting experimental data and for the rational design of this compound analogues with improved properties. springernature.com
Network Pharmacology and Pathway Analysis to Map this compound's Biological Impact
Network Pharmacology: This approach aims to understand the effects of a drug or toxin on a complex network of interacting proteins and pathways. While no specific network pharmacology studies on this compound have been published, this methodology could be applied to predict the broader biological consequences of its potassium channel blocking activity. By mapping the known interactions of the targeted potassium channels, researchers can predict how this compound might affect various signaling pathways and cellular processes.
Pathway Analysis: Once the targets of this compound are confirmed, pathway analysis tools can be used to identify the biological pathways that are most likely to be affected by the toxin. For example, since potassium channels are involved in regulating neuronal excitability, pathway analysis could predict the impact of this compound on neurotransmitter release and synaptic transmission.
Quantitative Systems Pharmacology (QSP) Models for this compound's Mechanistic Prediction
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic knowledge of drug action with systems biology to predict the effects of a drug or toxin on the whole organism. A QSP model for this compound would incorporate its pharmacokinetic and pharmacodynamic properties, including its binding affinity for specific potassium channels and the downstream consequences of channel blockade. Such a model could be used to predict the toxin's effects on different tissues and organ systems and to explore the potential therapeutic applications of this compound-based drugs. While the development of a specific QSP model for this compound has not been reported, the principles of QSP are well-suited to understanding the complex biological effects of this potent neurotoxin.
Mechanistic in Vivo Investigations of Noxiustoxin in Non Human Model Systems
Studies in Genetically Tractable Model Organisms for NOXIUSTOXIN Mechanism Elucidation
Caenorhabditis elegans and Drosophila melanogaster Models for this compound Phenotype Characterization
No studies have been published characterizing the phenotypic effects of this compound exposure in C. elegans or D. melanogaster. Research in these organisms would be valuable for identifying conserved biological pathways affected by the toxin.
Zebrafish (Danio rerio) Embryonic and Larval Models for Developmental Perturbations by this compound
There is no available research on the developmental perturbations caused by this compound in zebrafish embryos or larvae. Such studies would be instrumental in understanding the potential impact of the toxin on vertebrate development.
Preclinical Mammalian Models for Systemic Biological Response to this compound (focus on mechanism, not efficacy/safety)
While some studies have reported on the general toxicity of this compound in mice, including LD50 values and observable symptoms of intoxication, detailed mechanistic investigations into the systemic biological response are lacking.
Organ-Specific Cellular and Molecular Responses to this compound
There is a gap in the scientific literature regarding the specific cellular and molecular responses to this compound in various organs of preclinical mammalian models.
Pharmacodynamic Biomarkers for this compound Activity in Vivo (excluding clinical relevance)
No specific pharmacodynamic biomarkers have been identified to monitor the in vivo activity of this compound in a preclinical, non-clinical context.
Exploration of this compound Metabolism and Bioavailability in Model Systems (mechanistic, not ADME/PK)
Detailed mechanistic studies on the metabolism and bioavailability of this compound in model systems have not been published. Understanding how the toxin is processed and distributed in a living organism from a mechanistic standpoint is an area for future research.
Ecological and Evolutionary Perspectives of Noxiustoxin
Role of NOXIUSTOXIN in Inter-Species Interactions and Chemical Ecology
The venom of Centruroides noxius, in which this compound is a key constituent, serves multiple ecological functions, primarily in predation and defense. mdpi.com Scorpions are predatory arthropods, and their venom is a crucial tool for subduing prey, which can range from insects and other arthropods to small mammals. mdpi.comfrontiersin.org this compound, by blocking voltage-gated potassium channels, induces paralysis in prey organisms, facilitating their capture and consumption by the scorpion. nih.gov
The composition of scorpion venom, including the presence and concentration of toxins like this compound, can exhibit specificity towards certain prey types. For instance, a related toxin found in the same venom, this compound 2 (NTX2), has been shown to have a paralyzing effect on crickets but is not toxic to mice, suggesting a degree of specialization in the venom's activity. researchgate.net This prey specificity is a significant aspect of the chemical ecology of Centruroides noxius, allowing it to efficiently target its primary food sources.
Beyond its role in predation, scorpion venom, and by extension this compound, is a critical defense mechanism against predators. The potent neurotoxic effects of the venom can deter or incapacitate potential threats, contributing to the scorpion's survival. mdpi.com Furthermore, recent research on the venom of a related Centruroides species has revealed another layer of its ecological function: antimicrobial activity. The venom was found to protect the scorpion from pathogenic bacteria present in its prey, indicating that toxins within the venom may also serve as an external immune defense mechanism. ijbs.comresearchgate.net
The table below summarizes the key ecological roles of scorpion venom, with this compound being a primary effector of its neurotoxic functions.
| Ecological Role | Description | Target Organisms |
| Predation | Induces paralysis to subdue and capture prey. | Insects (e.g., crickets), other arthropods, small mammals. |
| Defense | Deters and incapacitates predators through potent neurotoxic effects. | Various vertebrate and invertebrate predators. |
| Antimicrobial Activity | Protects the scorpion from pathogens present in consumed prey. | Pathogenic bacteria. |
Evolutionary Conservation of this compound Targets and Response Pathways
This compound exerts its effects by targeting a fundamental component of the nervous system: voltage-gated potassium (K+) channels. nih.gov These ion channels are crucial for regulating the electrical excitability of neurons and other excitable cells. The remarkable efficacy of this compound across a broad range of animal species is a direct consequence of the high degree of evolutionary conservation of its molecular target. mdpi.comnih.gov
Voltage-gated potassium channels are present in virtually all animals, from insects to mammals, and their basic structure and function have been maintained throughout evolution. nih.govnih.gov This conservation makes them a reliable and effective target for venom toxins. The ability of this compound to block K+ channels in organisms as diverse as squid and mice underscores the ancient and conserved nature of these channels. nih.gov
The interaction between scorpion toxins and potassium channels is a classic example of a co-evolutionary "arms race." As prey and predator species evolve, there is selective pressure for the prey to develop resistance to the venom and for the predator to evolve more potent or specific toxins. This has led to the diversification of scorpion toxins that target K+ channels, with different toxins exhibiting varying affinities and specificities for different subtypes of these channels. ijbs.comnih.gov
Comparative Chemical Biology of this compound and Related Natural Products
This compound belongs to a large family of scorpion toxins known as the α-KTx family, which are characterized by their ability to block potassium channels. wikipedia.org A comparative analysis of this compound with other related natural products reveals fascinating insights into the structure-function relationships and evolutionary diversification of these toxins.
Structurally and Functionally Related Scorpion Toxins:
The venom of Centruroides noxius itself contains another related toxin, This compound 2 (NTX2) . NTX2 shares 61% sequence identity with this compound and also blocks potassium channels, but with significantly lower potency. researchgate.net This difference in potency is accompanied by a difference in prey specificity, with NTX2 being more effective against insects than mammals. researchgate.net
Other well-characterized scorpion toxins that are structurally and functionally related to this compound include:
Margatoxin (MgTX): Isolated from the scorpion Centruroides margaritatus, MgTX shares a high degree of sequence identity (79%) with this compound and is a potent blocker of Kv1.3 potassium channels. wikipedia.org
Kaliotoxin (KTX): From the scorpion Androctonus mauretanicus, KTX has a 51% sequence identity with this compound and also targets voltage-gated potassium channels. wikipedia.org
Charybdotoxin (B568394) (ChTX): A well-studied toxin from the scorpion Leiurus quinquestriatus, ChTX shares 49% sequence identity with this compound and blocks both voltage-gated and calcium-activated potassium channels. wikipedia.orgnih.gov
Toxins from Other Venomous Animals:
The strategy of targeting conserved ion channels is not unique to scorpions. Other venomous animals have independently evolved toxins that block potassium channels, often with remarkably similar mechanisms of action. For example, certain sea anemones and cone snails produce peptide toxins that also target potassium channels, highlighting the convergent evolution of this effective predatory strategy. nih.gov
The following table provides a comparative overview of this compound and some of its related natural products.
| Toxin Name | Source Organism | Sequence Identity to NTX | Primary Target(s) | Key Structural Feature |
| This compound (NTX) | Centruroides noxius | 100% | Voltage-gated K+ channels | CSα/β scaffold |
| This compound 2 (NTX2) | Centruroides noxius | 61% | Voltage-gated K+ channels | CSα/β scaffold |
| Margatoxin (MgTX) | Centruroides margaritatus | 79% | Kv1.3 channels | CSα/β scaffold |
| Kaliotoxin (KTX) | Androctonus mauretanicus | 51% | Voltage-gated K+ channels | CSα/β scaffold |
| Charybdotoxin (ChTX) | Leiurus quinquestriatus | 49% | Voltage-gated and Ca2+-activated K+ channels | CSα/β scaffold |
Future Research Directions and Unanswered Questions in Noxiustoxin Research
Discovery of Uncharted Biological Targets and Off-Targets for NOXIUSTOXIN
While NTX is well-established as a blocker of specific potassium channels, including Kv1.1, Kv1.2, and Kv1.3, the complete spectrum of its biological targets and potential off-target interactions in diverse cellular contexts and organisms remains to be fully elucidated. nih.govontosight.aiscielo.briarc.frwikipedia.orgbrieflands.commdpi.comresearchgate.net The high diversity of ion channels and other potential interacting molecules in biological systems suggests that NTX may influence other pathways or proteins, either directly or indirectly. nih.govmdpi-res.comresearchgate.net
Elucidation of Novel or Unconventional Mechanisms of this compound Action
The primary mechanism of action described for NTX involves blocking the pore of potassium channels or modifying their gating behavior. wikipedia.orgbrieflands.com However, the intricate nature of protein-toxin interactions and the dynamic environment of the cell membrane suggest the possibility of more complex or unconventional mechanisms.
Unanswered questions persist regarding the precise molecular dynamics of NTX binding to different channel subtypes and how these interactions translate into specific functional outcomes. brieflands.combenthamopen.com For instance, while pore blocking is a known mechanism, the exact residues involved in the interaction and the conformational changes induced in the channel upon NTX binding warrant further detailed investigation using advanced structural and computational techniques. brieflands.combenthamopen.commdpi.comactanaturae.ru
Future studies could explore whether NTX exerts any effects through allosteric modulation of channel activity, interactions with auxiliary channel subunits, or influence on membrane lipid dynamics surrounding the channels. iarc.fr Investigating the potential for NTX to affect channel trafficking, assembly, or degradation could also reveal novel mechanisms. Furthermore, exploring potential intracellular targets or signaling pathways modulated by NTX, even indirectly through ion channel blockade, could provide a more complete picture of its cellular impact. nih.gov Techniques such as single-molecule tracking of NTX and target channels, or advanced electrophysiology combined with molecular simulations, will be essential in dissecting these potentially novel mechanisms. mdpi.comactanaturae.ru
Development of Advanced Methodologies for Real-time, In Situ this compound Research
Current understanding of NTX-channel interactions often relies on in vitro studies using purified components or heterologous expression systems. While informative, these approaches may not fully capture the complexity of toxin activity within a native cellular environment. There is a significant need for the development and application of advanced methodologies that allow for real-time, in situ investigation of NTX interactions and effects. nih.govscielo.brphysiology.org
Future research should focus on developing techniques for real-time monitoring of NTX binding and dissociation kinetics on the surface of living cells. This could involve the use of advanced fluorescence microscopy techniques, such as total internal reflection fluorescence (TIRF) microscopy or super-resolution imaging, coupled with fluorescently labeled NTX. nih.gov
Furthermore, methodologies for assessing the impact of NTX on ion channel function in their native membrane environment within tissues or even in vivo are crucial. scielo.brphysiology.org This could involve the adaptation of techniques like patch-clamp electrophysiology for use in tissue slices or the development of novel biosensors capable of detecting changes in ion flux or membrane potential in response to NTX in a physiological context. scielo.brphysiology.org The integration of microfluidics and advanced cell culture systems that mimic the in vivo environment could also provide more relevant platforms for studying NTX activity.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Future research should leverage AI and ML algorithms for several key areas. This includes predicting novel potential targets or off-targets of NTX based on its structure and known interactions, as well as the vast databases of protein structures and functions. eurekalert.orgoup.com ML models can be trained on existing data of toxin-channel interactions to predict binding affinities and kinetics for NTX variants or previously uncharacterized channels. mdpi.comactanaturae.ru
Potential for this compound as a Probe for Fundamental Biological Processes
Beyond its role as a toxin, NTX, like other highly specific ion channel blockers, holds significant potential as a molecular probe for dissecting fundamental biological processes mediated by the ion channels it targets. nih.govoup.comescholarship.orgnih.govresearchgate.net The ability of NTX to selectively modulate the activity of specific potassium channels makes it an invaluable tool for investigating the physiological roles of these channels in various cellular functions. nih.govnih.gov
Future research can utilize NTX as a probe to further explore the involvement of Kv and KCa channels in processes such as neuronal excitability, neurotransmitter release, muscle contraction, hormone secretion, and immune cell activation. nih.goviarc.frwikipedia.orgbrieflands.comnih.govnih.gov By selectively blocking specific channel subtypes with NTX, researchers can gain insights into their contribution to these complex cellular events. nih.govnih.gov
Furthermore, modified or labeled versions of NTX can be developed as tools for imaging and tracking the distribution and dynamics of its target channels in living cells and tissues. nih.govnih.gov This could provide valuable spatial and temporal information about channel localization and trafficking, which are critical for understanding their physiological roles. nih.gov Utilizing NTX in conjunction with optogenetic or chemogenetic techniques could allow for precise temporal control over channel activity, enabling a deeper understanding of their causal roles in biological processes. The high specificity of NTX makes it a valuable starting point for the development of even more refined molecular tools to dissect the intricate signaling networks controlled by ion channels. nih.govnih.govresearchgate.net
Q & A
Q. What steps ensure reproducibility when documenting this compound purification protocols?
- Answer: Adhere to Beilstein Journal guidelines:
- Detailed Methods: Specify HPLC gradients (e.g., 5–60% acetonitrile/0.1% TFA over 45 min).
- Supplementary Data: Provide MALDI-TOF spectra and purity certificates (>95%).
- Ethics Compliance: Disclose scorpion venom sourcing (e.g., CITES permits).
Reference prior studies (e.g., Possani et al., 1982) to contextualize novel modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
